

# Spectroscopic data (NMR, Mass Spec) of Aestivophoenin A

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Compound of Interest		
Compound Name:	Aestivophoenin A	
Cat. No.:	B15574903	Get Quote

A Technical Guide to the Spectroscopic Data of Aestivophoenin A

This guide provides a comprehensive overview of the spectroscopic data for **Aestivophoenin A**, a novel neuronal cell protecting substance isolated from Streptomyces purpeofuscus. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## **Mass Spectrometry Data**

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula of **Aestivophoenin A** as C<sub>36</sub>H<sub>40</sub>N<sub>2</sub>O<sub>7</sub>.

Parameter	Value
Molecular Formula	C36H40N2O7
Observed Mass [M+H]+	613.2890
Calculated Mass [M+H]+	613.2912

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectra for **Aestivophoenin A** were recorded in a CDCl<sub>3</sub> solution. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the solvent signals.



<sup>1</sup>H NMR Spectroscopic Data

Position	δ (ppm)	Multiplicity	J (Hz)
6	8.74	dd	7.3, 1.5
7	7.82	dd	8.3, 7.3
8	8.16	dd	8.3, 1.5
9	8.22	S	_
2'	4.88	m	_
3'	2.15	m	_
4'	1.35, 1.55	m	_
5'	1.83, 1.95	m	
6'	5.20	d	9.8
7'	1.78	S	_
8'	1.65	S	
2"	6.00	d	2.0
3"	5.38	dd	3.4, 2.0
4"	5.28	t	3.4
5"	4.10	m	
6"	1.35	d	6.4
1-OH	14.80	S	_
4-OH	9.50	br s	
2"-OH	3.50	d	3.4
3"-OH	3.00	d	3.4
4"-OH	3.20	d	3.4

## <sup>13</sup>C NMR Spectroscopic Data





Position	δ (ppm)
1	165.4
2	134.4
3	128.5
4	150.5
4a	136.0
5a	138.8
6	129.2
7	132.8
8	125.1
9	126.7
9a	141.8
10a	134.1
1'	135.0
2'	49.3
3'	31.8
4'	26.7
5'	29.5
6'	122.5
7'	133.5
8'	25.7
9'	17.8
1"	98.8
2"	71.8
<del></del>	

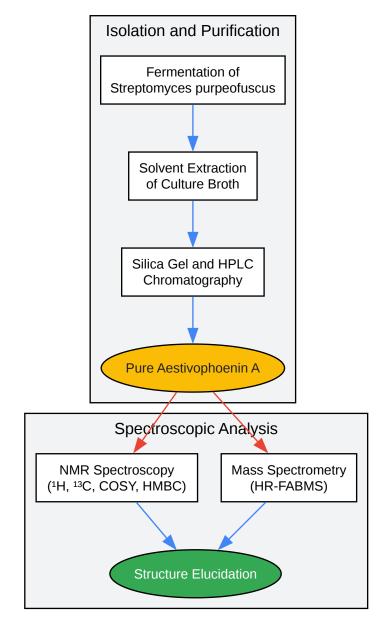


3"	72.8
4"	73.1
5"	69.5
6"	17.9

## **Experimental Protocols**

Spectroscopic Analysis Workflow





#### Experimental Workflow for Aestivophoenin A Analysis

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Caption: Workflow for the isolation and structural elucidation of **Aestivophoenin A**.

## **Mass Spectrometry**

- Instrument: JEOL JMS-SX102A Mass Spectrometer
- Method: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)



Matrix: m-nitrobenzyl alcohol

### **NMR Spectroscopy**

- Instrument: JEOL ALPHA-500 Spectrometer
- Solvent: CDCl<sub>3</sub>
- Reference: The residual solvent peaks of CHCl<sub>3</sub> (δH 7.26) and CDCl<sub>3</sub> (δC 77.0) were used as internal references for the <sup>1</sup>H and <sup>13</sup>C NMR spectra, respectively.
- Experiments: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, and HMBC experiments were conducted to assign the proton and carbon signals.
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